molecular formula C7H7F2N B1301615 2,3-Difluorobenzylamine CAS No. 72235-51-9

2,3-Difluorobenzylamine

Cat. No. B1301615
CAS RN: 72235-51-9
M. Wt: 143.13 g/mol
InChI Key: OHZUCDHZOHSBPZ-UHFFFAOYSA-N
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Description

2,3-Difluorobenzylamine is a chemical compound with the linear formula F2C6H3CH2NH2 . It has a molecular weight of 143.13 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula F2C6H3CH2NH2 . For a detailed 3D structure, please refer to a chemical database or modeling software.


Chemical Reactions Analysis

α,α-Difluorobenzylamines, a class of compounds to which this compound belongs, are known as “N-CF2R” type deoxofluorination reagents . They have been used for the deoxofluorination of simple alcohols and carboxylic acids .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.495 (lit.), a boiling point of 65 °C/4 mmHg (lit.), and a density of 1.223 g/mL at 25 °C (lit.) .

Scientific Research Applications

Thermochemical Characteristics

  • Enthalpy of Formation : N,N-difluorobenzylamine exhibits specific thermochemical properties, such as a heat of combustion of 974.1±0.6 kcal/mole and a standard enthalpy of formation of -6.2±0.3 kcal/mole. These properties are essential for understanding the energy interactions in chemical processes involving this compound (Pepekin et al., 1969).

Applications in Organic Synthesis

  • Selective Mono-Acylation : N,N-diethyl-α,α-difluorobenzylamine (DFBA) is utilized in the selective mono-benzoylation of 1,2- or 1,3-diols, leading to the formation of mono-esters in good yields. This process is significant in organic synthesis, especially in the protection of hydroxy groups in sugars (Wakita & Hara, 2010).

Photo-Oxidation Studies

  • Photo-Oxidation of Furan Derivatives : The application of O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) in the study of photo-oxidation of furan and its derivatives showcases the role of difluorobenzylamine derivatives in environmental chemistry research. It helps in quantifying unsaturated dicarbonyl products, which have significant environmental implications (Alvarez et al., 2009).

Catalysis

  • Catalytic Applications : Dibenzylamine motifs, closely related to 2,3-difluorobenzylamine, are used in the synthesis of amines via heterogeneous catalysts. This application is crucial in the fine chemical and pharmaceutical industries (Liu, Zhang, & Ma, 2021).

Formation of Complexes

  • Phosphorus(V) Complexes : Difluoroorganyl dimethylamines, which include compounds like this compound, are used as carbene precursors in the formation of phosphorus(V) complexes. This has implications in the field of inorganic chemistry (Böttcher et al., 2013).

Spectroscopic Studies

  • Light-Conversion Devices : The synthesis and spectroscopic study of compounds like Eu(thenoyltrifluoroacetonate), 2(dibenzyl sulfoxide), demonstrate the use of difluorobenzylamine derivatives in the development of light-converting devices with applications in photonics and materials science (Malta et al., 1997).

Pharmaceutical Research

  • Antibacterial Agent Evaluation : N-(Dibenzylcarbamothioyl)benzamide derivatives, synthesized using difluorobenzylamine, have been evaluated for their antibacterial properties, demonstrating the compound's relevance in medicinal chemistry (Misral et al., 2018).

Environmental Analysis

  • Extraction and Analysis Techniques : Techniques involving pentafluorobenzyl derivatives, closely related to this compound, are used for the extraction and analysis of environmental samples, indicating its utility in environmental science and analytical chemistry (Spaulding Rs & Charles Mj, 2002).

Safety and Hazards

2,3-Difluorobenzylamine is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2,3-Difluorobenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the deoxofluorination process, such as α,α-difluorobenzyl (dimethyl)amine (DBDA), which is used for the deoxofluorination of simple alcohols and carboxylic acids

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular metabolism is particularly noteworthy, as it can alter metabolic flux and metabolite levels. Additionally, this compound may affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, it has been used as a deoxofluorination reagent, where it facilitates the conversion of alcohols and carboxylic acids to their corresponding organofluorides . This mechanism highlights the compound’s potential utility in synthetic organic chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is sensitive to air and moisture, which can lead to its gradual degradation . Long-term studies have shown that the compound’s effects on cellular function may diminish over time due to its instability. Therefore, proper storage and handling are essential to maintain its efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including severe skin burns and eye damage . These findings underscore the importance of determining the appropriate dosage to achieve the desired biochemical effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the deoxofluorination process, where it converts alcohols and carboxylic acids to organofluorides This interaction with metabolic enzymes highlights the compound’s role in altering metabolic flux and influencing metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For instance, this compound may be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell. For example, it may localize to the cytoplasm or nucleus, where it interacts with specific biomolecules to exert its biochemical effects

properties

IUPAC Name

(2,3-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZUCDHZOHSBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371719
Record name 2,3-Difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72235-51-9
Record name 2,3-Difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluorobenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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